Ovalbumin (154-159) Trifluoroacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

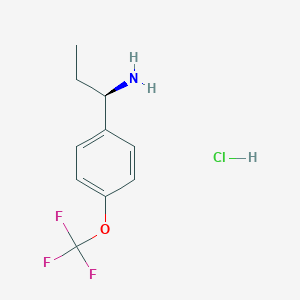

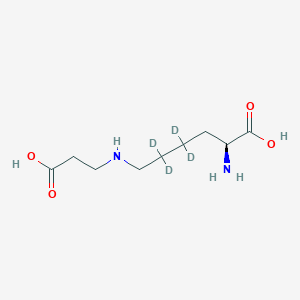

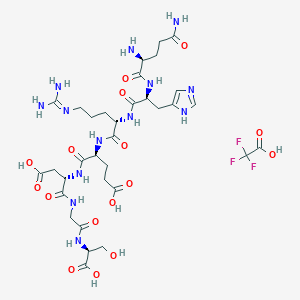

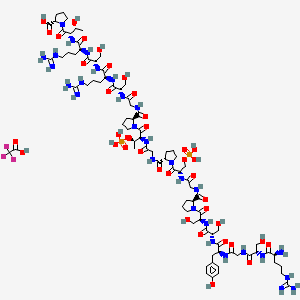

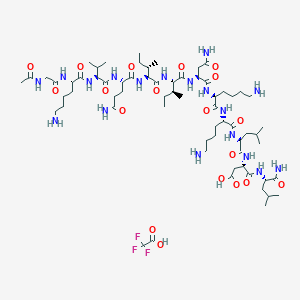

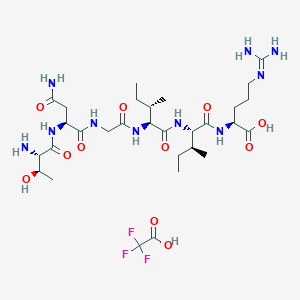

Ovalbumin (154-159) Trifluoroacetate is a compound with the molecular formula C30H53F3N10O11 . It is also known by other names such as TNGIIR and Egg white albumen (154-159) . The IUPAC name for this compound is L-threonyl-L-asparagyl-glycyl-L-isoleucyl-L-isoleucyl-L-arginine trifluoroacetic acid .

Molecular Structure Analysis

The molecular weight of Ovalbumin (154-159) Trifluoroacetate is 786.8 g/mol . Its structure includes a sequence of amino acids represented as H-Thr-Asn-Gly-Ile-Ile-Arg-OH.TFA . The InChIKey for this compound is PRWXVVSUBWJYMX-ZHOQCBSZSA-N .Physical And Chemical Properties Analysis

Ovalbumin (154-159) Trifluoroacetate has a molecular weight of 786.8 g/mol . It has a computed hydrogen bond donor count of 11 and a hydrogen bond acceptor count of 11 . The compound has a rotatable bond count of 22 .Aplicaciones Científicas De Investigación

- Allergenicity : OA can cause severe allergic reactions, even life-threatening ones. Various processing methods can alter its allergenicity by modifying its structure and linear/sequential epitopes .

- Biological Activities : Studies suggest that OA and its hydrolysates possess biological activities such as antibacterial, antioxidant, and anti-inflammatory effects .

- TNGIIR : The hexapeptide TNGIIR inhibits angiotensin-converting enzyme (ACE). It shows higher ACE inhibition than several other peptides tested, with a concentration of 70 μM required for 50% inhibition .

Structure and Allergenicity of Ovalbumin (OA)

Assembly and Potential Applications

Biological Activities and Functional Properties

ACE Inhibition by TNGIIR

Direcciones Futuras

The future directions of research on Ovalbumin (154-159) Trifluoroacetate could include further investigation into its synthesis, chemical reactions, and mechanism of action. One study suggests that ovalbumin has potential as a Pickering nanostabilizer for high internal phase emulsions . Another study discusses the immunogenic properties of ovalbumin modified by air particulate matter .

Mecanismo De Acción

Target of Action

The primary target of Ovalbumin (154-159) Trifluoroacetate, also known as TNGIIR, is the Angiotensin I-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin System (RAS), which regulates blood pressure and fluid balance in the body.

Mode of Action

TNGIIR interacts with ACE by inhibiting its activity . The hexapeptide TNGIIR has been found to exhibit higher inhibition of ACE compared to several other peptides tested . The concentration of the peptide necessary to inhibit 50% of the activity of ACE was found to be 70 μM .

Result of Action

The inhibition of ACE by TNGIIR leads to a decrease in the production of angiotensin II, a potent vasoconstrictor. This results in vasodilation, which can lower blood pressure. Therefore, TNGIIR could potentially be used in the research of hypertension .

Propiedades

IUPAC Name |

(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[2-[[(2S)-4-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H52N10O9.C2HF3O2/c1-6-13(3)21(37-19(41)12-34-23(42)17(11-18(29)40)36-24(43)20(30)15(5)39)26(45)38-22(14(4)7-2)25(44)35-16(27(46)47)9-8-10-33-28(31)32;3-2(4,5)1(6)7/h13-17,20-22,39H,6-12,30H2,1-5H3,(H2,29,40)(H,34,42)(H,35,44)(H,36,43)(H,37,41)(H,38,45)(H,46,47)(H4,31,32,33);(H,6,7)/t13-,14-,15+,16-,17-,20-,21-,22-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRWXVVSUBWJYMX-ZHOQCBSZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(C(C)O)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)O)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H53F3N10O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

786.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ovalbumin (154-159) Trifluoroacetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.